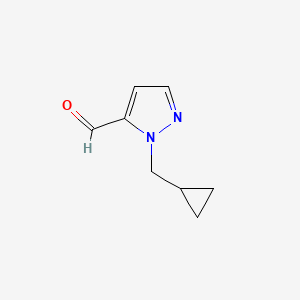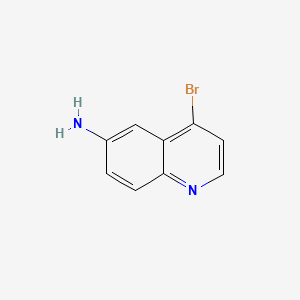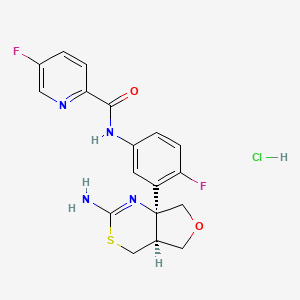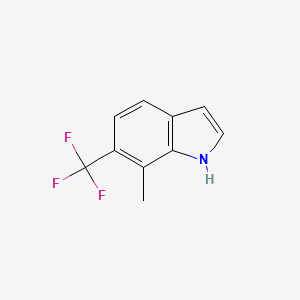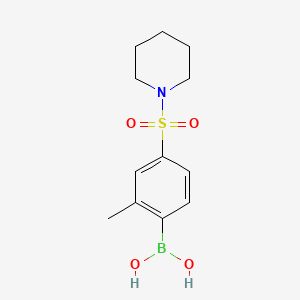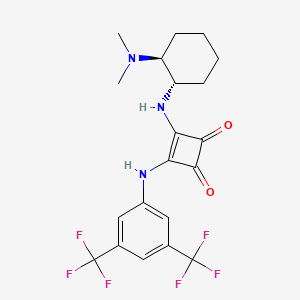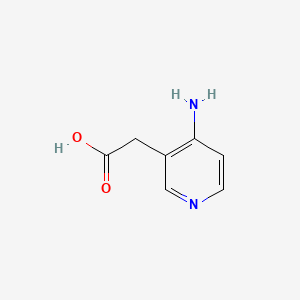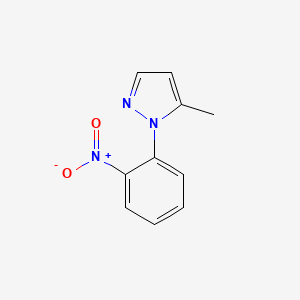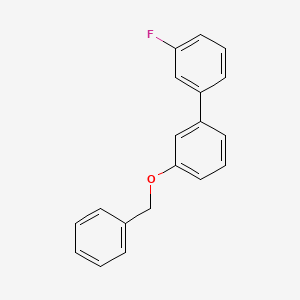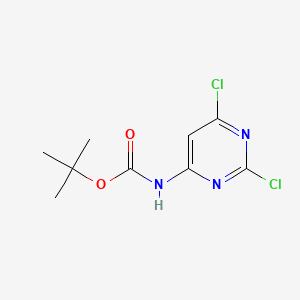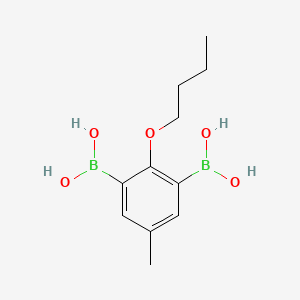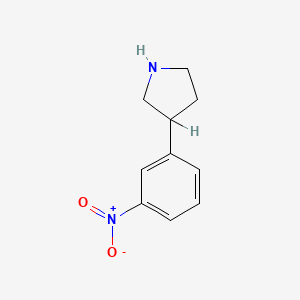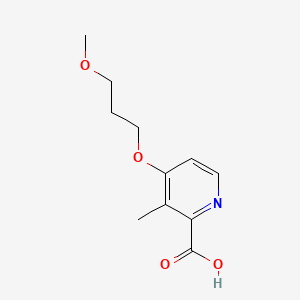
4-(3-Methoxypropoxy)-3-methylpicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-Methoxypropoxy)benzoic acid” is similar to the one you’re asking about . It has a CAS Number of 946707-55-7 and a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of a similar compound, “(4-(3-Methoxypropoxy)phenyl)boronic acid”, has a linear formula of C10H15BO4 .
Chemical Reactions Analysis
In the case of Rabeprazole sodium, when it was subjected to acid hydrolytic, oxidative, photolytic, and thermal stress, degradation was observed after acid hydrolysis, oxidation, and aqueous hydrolysis .
Aplicaciones Científicas De Investigación
-
Scientific Field : Food Safety
- Application Summary : This compound has been evaluated for its safety in food contact materials .
- Methods of Application : The substance is used in the polymerisation of fluoropolymers processed at temperatures higher than 280°C for at least 10 minutes and in the polymerisation of fluoropolymers for being processed at levels up to 30% and temperatures higher than 190°C into polyoxymethylene polymer for repeated use .
- Results or Outcomes : The EFSA Panel concluded that there is no safety concern for the consumer if the substance is used only in the specified conditions .
-
Scientific Field : Organic Chemistry
- Application Summary : The compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound has been found to be effective in the Suzuki–Miyaura coupling process .
-
Scientific Field : Chemical Manufacturing
- Application Summary : The compound “(4-(3-METHOXYPROPOXY)-3-METHYL-2-PYRIDINYL)METHANOL HYDROCHLORIDE” is available for purchase and could potentially be used in various chemical reactions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes would depend on the specific reactions in which this compound is used .
-
Scientific Field : Polymer Chemistry
- Application Summary : The compound “3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt” has been evaluated for its use in the polymerisation of fluoropolymers .
- Methods of Application : The substance is used in the polymerisation of fluoropolymers processed at temperatures higher than 280°C for at least 10 minutes and in the polymerisation of fluoropolymers for being processed at levels up to 30% and temperatures higher than 190°C into polyoxymethylene polymer for repeated use .
- Results or Outcomes : The EFSA Panel concluded that there is no safety concern for the consumer if the substance is used only in the specified conditions .
-
Scientific Field : Organic Chemistry
- Application Summary : The compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound has been found to be effective in the Suzuki–Miyaura coupling process .
Propiedades
IUPAC Name |
4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPXRWCGOJAPTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)-3-methylpicolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

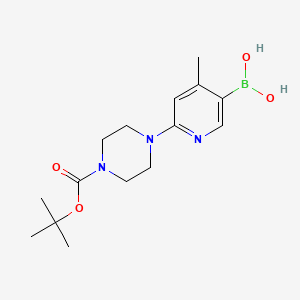
![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
